2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Overview
Description
N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide is a member of quinazolines.
Biological Activity
The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 456.55 g/mol. The structure includes an imidazoquinazoline core linked to a benzyl group and a pyrazole moiety, which are significant for its biological activity.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the imidazoquinazoline core may interact with specific enzymes or receptors involved in various metabolic pathways. The potential interactions can lead to modulation of enzymatic activities or receptor signaling pathways.
Antidiabetic Activity
Recent studies have indicated that derivatives of imidazoquinazolines exhibit significant antidiabetic properties. For instance, compounds structurally related to this compound have shown inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. The IC50 values for related compounds were reported as follows:
Compound | IC50 (μM) |
---|---|
Compound A | 69.20 |
Compound B | 59.60 |
Compound C | 49.40 |
Standard (Acarbose) | 143.54 |
These results suggest that the target compound may also possess similar inhibitory effects, warranting further investigation into its potential as an antidiabetic agent .
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Research indicates that imidazoquinolines can inhibit viral replication through various mechanisms, including interference with viral enzymes or host cell receptors. For example, studies have highlighted the efficacy of similar compounds against viruses such as HIV and HCV .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antidiabetic Studies : In vitro assays demonstrated that derivatives inhibited α-glucosidase with varying degrees of potency compared to standard drugs like acarbose .
- Antiviral Efficacy : A study investigating pyrazole derivatives found them effective against measles virus with EC50 values around 60 nM, indicating a promising avenue for developing antiviral agents .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and target enzymes involved in glucose metabolism and viral replication pathways .
Properties
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-methylpyrazolidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-14-11-19(28-27-14)26-20(30)13-32-23-25-17-10-6-5-9-16(17)21-24-18(22(31)29(21)23)12-15-7-3-2-4-8-15/h2-10,14,18-19,27-28H,11-13H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKTFAFKSTTDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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